Methyl 2-cyano-4,4-dimethoxybutanoate

Description

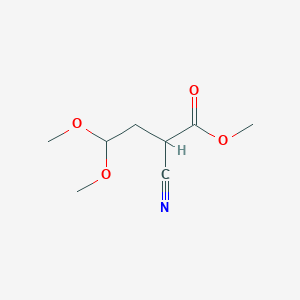

Methyl 2-cyano-4,4-dimethoxybutanoate (CAS 113410-42-7) is a nitrile-containing ester with a methoxy-substituted butanoate backbone. It features a methyl ester group, a cyano (-CN) substituent at the second carbon, and two methoxy (-OCH₃) groups at the fourth carbon. This compound is primarily used in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and specialty materials. Its structural complexity and functional groups make it valuable for reactions involving nucleophilic substitutions, hydrolysis, or cyclization .

Properties

CAS No. |

113410-42-7 |

|---|---|

Molecular Formula |

C8H13NO4 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

methyl 2-cyano-4,4-dimethoxybutanoate |

InChI |

InChI=1S/C8H13NO4/c1-11-7(12-2)4-6(5-9)8(10)13-3/h6-7H,4H2,1-3H3 |

InChI Key |

DOWUFBGICSGGOF-UHFFFAOYSA-N |

SMILES |

COC(CC(C#N)C(=O)OC)OC |

Canonical SMILES |

COC(CC(C#N)C(=O)OC)OC |

Synonyms |

Butanoic acid, 2-cyano-4,4-dimethoxy-, methyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 2-cyano-4,4-dimethoxybutanoate with four analogous compounds, highlighting key structural differences and similarities:

Key Findings from Comparative Analysis

Ester Group Influence: Methyl esters (e.g., 113410-42-7) generally exhibit higher volatility and lower molecular weight compared to ethyl esters (e.g., 773076-83-8). Ethyl esters, however, may offer improved solubility in non-polar solvents due to their longer alkyl chains .

Alkoxy Group Variations :

- Compounds with diethoxy groups (e.g., 52133-67-2) demonstrate enhanced lipophilicity compared to dimethoxy analogs. This difference can significantly impact their reactivity in nucleophilic environments or biological activity .

Substituent Positioning :

- The presence of a methyl group at C3 (3213-49-8) instead of alkoxy groups at C4 reduces steric hindrance but diminishes electron-withdrawing effects, leading to lower similarity scores (0.87) compared to dimethoxy derivatives .

Similarity Scores and Reactivity: The highest similarity (0.98) is observed with Ethyl 2-cyano-4,4-diethoxybutyrate (52133-67-2), indicating nearly identical electronic and steric profiles. This suggests comparable applications in synthetic pathways, such as Michael additions or nitrile hydrolysis .

Research and Application Insights

- Synthetic Utility: this compound’s dimethoxy groups stabilize the molecule via electron donation, making it a preferred substrate for reactions requiring electron-rich intermediates. In contrast, Ethyl 2-cyano-3-methylbutanoate (3213-49-8) is more suited for sterically demanding reactions due to its compact structure .

- Industrial Relevance: Ethyl 2-cyano-4,4-dimethoxybutanoate (773076-83-8) is commercially available (e.g., from Abydos Scientific) and widely used in peptide synthesis and polymer chemistry, highlighting the demand for alkoxy-functionalized nitriles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.